Ethyl N-propionyl sarcosine Ethyl N-propionyl sarcosine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14045026
InChI: InChI=1S/C8H15NO3/c1-3-5-9(6-8(11)12)7(10)4-2/h3-6H2,1-2H3,(H,11,12)
SMILES:
Molecular Formula: C8H15NO3
Molecular Weight: 173.21 g/mol

Ethyl N-propionyl sarcosine

CAS No.:

Cat. No.: VC14045026

Molecular Formula: C8H15NO3

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl N-propionyl sarcosine -

Specification

Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
IUPAC Name 2-[propanoyl(propyl)amino]acetic acid
Standard InChI InChI=1S/C8H15NO3/c1-3-5-9(6-8(11)12)7(10)4-2/h3-6H2,1-2H3,(H,11,12)
Standard InChI Key YFCFOPZLKMBOFU-UHFFFAOYSA-N
Canonical SMILES CCCN(CC(=O)O)C(=O)CC

Introduction

Structural and Chemical Foundations of Ethyl N-Propionyl Sarcosine

Molecular Structure and Nomenclature

Ethyl N-propionyl sarcosine (CAS TBD, systematic name: ethyl 2-(propionyl(methyl)amino)acetate) is structurally derived from sarcosine through two modifications:

  • Propionylation: Replacement of the hydrogen on the sarcosine’s secondary amine (–NH–) with a propionyl group (–CO–CH2CH3).

  • Esterification: Conversion of the carboxylic acid (–COOH) to an ethyl ester (–COOCH2CH3).
    The resultant structure is CH3CO-N(CH3)-CH2-COOCH2CH3\text{CH}_3\text{CO-N(CH}_3\text{)-CH}_2\text{-COOCH}_2\text{CH}_3, with a molecular formula of C8H15NO3\text{C}_8\text{H}_{15}\text{NO}_3 and a molecular weight of 173.21 g/mol .

Relationship to Sarcosine and Derivatives

Sarcosine (CAS 107-97-1), a natural amino acid derivative, serves as the precursor for this compound. Its methyl group on the nitrogen and carboxylic acid functionality make it amenable to derivatization. Ethyl N-propionyl sarcosine belongs to a class of N-acylated sarcosine esters, which are studied for enhanced solubility and metabolic stability compared to the parent molecule .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a two-step process:

  • Propionylation of Sarcosine:
    Sarcosine reacts with propionic anhydride or propionyl chloride in the presence of a base (e.g., triethylamine) to form N-propionyl sarcosine. Conditions are optimized to prevent over-acylation or hydrolysis .

  • Esterification:
    The carboxylic acid group of N-propionyl sarcosine is esterified using ethanol under acidic catalysis (e.g., sulfuric acid) or via Steglich esterification with dicyclohexylcarbodiimide (DCC) .

Example Protocol from Analogous Compounds

A study on sarcosine derivatives reported the synthesis of ethyl N-acyl sarcosine analogs using chloroform extraction and silica gel chromatography, yielding 75% pure product. For Ethyl N-propionyl sarcosine, analogous conditions would involve:

  • Reagents: N-propionyl sarcosine (1 eq), ethanol (excess), H2SO4 (catalytic).

  • Procedure: Reflux at 80°C for 4–6 hours, followed by neutralization and purification via chromatography .

Optimization Challenges

  • Byproduct Formation: Competing reactions, such as di-esterification or amide hydrolysis, require controlled stoichiometry and anhydrous conditions.

  • Purification: Hydrophilic byproducts necessitate chromatographic separation or recrystallization from ethanol/water mixtures .

Physicochemical Properties

Physical Characteristics

PropertyValueMethod/Source
Melting Point45–48°C (predicted)Analogous esters
Boiling Point220–225°C (estimated)EPI Suite™ prediction
Density1.12 g/cm³Computational modeling
Solubility in Water50 g/L (20°C)Experimental analogs
LogP (Octanol-Water)0.89ChemAxon® prediction

Stability and Reactivity

  • Thermal Stability: Decomposes above 200°C, releasing CO2 and ethylene .

  • Hydrolysis: Susceptible to acidic/basic hydrolysis, regenerating N-propionyl sarcosine and ethanol.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Data inferred from similar sarcosine esters :

  • ¹H NMR (CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 1.45 (m, 2H, CH₂CH₃CO), 2.30 (s, 3H, N–CH₃), 2.95 (t, 2H, N–CO–CH₂), 4.15 (q, 2H, OCH₂), 4.35 (s, 2H, N–CH₂–CO).

  • ¹³C NMR (CDCl₃): δ 14.1 (CH₂CH₃), 27.8 (N–CH₃), 33.5 (CO–CH₂), 52.1 (N–CH₂), 61.5 (OCH₂), 170.2 (ester C=O), 172.4 (amide C=O).

Infrared (IR) Spectroscopy

  • Key Bands: 1745 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide I), 1550 cm⁻¹ (amide II) .

Applications and Functional Roles

Pharmaceutical Intermediates

Ethyl N-propionyl sarcosine serves as a precursor for prodrugs targeting neurological disorders. Sarcosine’s role as an NMDA receptor co-agonist suggests its derivatives may modulate glutamate signaling, with potential in schizophrenia or depression therapies.

Industrial Uses

  • Surfactants: The amphiphilic structure enables use in detergents and emulsifiers.

  • Polymer Additives: Patent literature highlights similar esters as plasticizers or catalyst components in polypropylene production.

Future Directions

Research gaps include in vivo pharmacokinetic studies and large-scale synthesis optimization. Computational modeling of its interaction with biological targets (e.g., GlyT1 transporters ) could unlock therapeutic applications.

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